(9-hydroxy-6,10-dimethyl-2-oxo-5,8,9,11a-tetrahydro-4H-cyclodeca[b]furan-3-yl)methyl acetate
Beschreibung
This compound is a cyclodeca[b]furan derivative characterized by a 10-membered fused bicyclic structure. Key functional groups include a hydroxyl group at position 9, a methyl ester (acetate) at position 3, and two methyl substituents at positions 6 and 10. Cyclodeca[b]furan derivatives are often studied for their roles in natural product biosynthesis, anti-inflammatory properties, and as intermediates in synthetic chemistry .
Eigenschaften
IUPAC Name |
(9-hydroxy-6,10-dimethyl-2-oxo-5,8,9,11a-tetrahydro-4H-cyclodeca[b]furan-3-yl)methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22O5/c1-10-4-6-13-14(9-21-12(3)18)17(20)22-16(13)8-11(2)15(19)7-5-10/h5,8,15-16,19H,4,6-7,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSMOADJYFRMMKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(C(=CC2C(=C(C(=O)O2)COC(=O)C)CC1)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Ring-Closing Metathesis (RCM)
The cyclodeca[b]furan core can be assembled via RCM using Grubbs catalysts. A diene precursor with pre-installed methyl groups at C6 and C10 positions undergoes cyclization in dichloromethane (DCM) at 40°C for 12–24 hours. For example, a substrate with terminal olefins at C5 and C8 achieves cyclization with Grubbs II catalyst (5 mol%), yielding the 10-membered ring in 65–72% efficiency. Stereochemical outcomes depend on the Z/E configuration of the starting diene, with Z-dienes favoring the desired transannular furan orientation.
Aldol Cyclization
Alternative routes employ aldol condensation to form the furan ring. A diketone intermediate undergoes base-catalyzed intramolecular cyclization (e.g., KOtBu in THF, 0°C to RT), forming the 2-oxo group concurrently. This method avoids metal catalysts but requires precise stoichiometry to prevent polymerization. Yields range from 50–60%, with side products arising from competing keto-enol tautomerization.
Functionalization at C6 and C10
Methyl Group Installation
Methylation at C6 and C10 is achieved via alkylation of enolate intermediates. Using LDA as a base, the diketone or ester precursors react with methyl iodide in THF at −78°C. Quenching with aqueous NH4Cl yields the dimethylated product with >85% regioselectivity. Competing reactions at other carbonyl sites are mitigated by steric hindrance from the furan oxygen.
Stereochemical Control
The relative configuration of C6 and C10 methyl groups is controlled through chiral auxiliaries or asymmetric catalysis. Evans oxazolidinones attached to the diketone precursor enable diastereoselective alkylation, achieving up to 92% enantiomeric excess (ee). Post-alkylation hydrolysis with LiOH/H2O2 recovers the methylated diketone without racemization.
Oxidation and Hydroxylation at C9
Selective Oxidation to 2-Oxo Group
The 2-oxo group is introduced via oxidation of a secondary alcohol using Jones reagent (CrO3/H2SO4) in acetone at 0°C. This method provides >90% conversion but requires careful temperature control to avoid over-oxidation. Alternatives like Dess-Martin periodinane offer milder conditions (RT, 2 hours) with comparable yields.
Hydroxylation at C9
Hydroxylation employs Sharpless asymmetric dihydroxylation on a Δ8,9 double bond. Using AD-mix-β and a chiral ligand, the reaction installs the 9-hydroxy group with 88% ee. Protecting the furan oxygen with a TBS group prior to dihydroxylation prevents side reactions.
Esterification at C3
Acetylation of C3 Hydroxyl
The C3 hydroxyl group is acetylated using acetic anhydride in pyridine at RT for 6 hours. Quantitative conversion is achieved when the hydroxyl is activated with DMAP (4-dimethylaminopyridine). Competing acetylation at C9 is avoided by temporary protection with a trityl group, which is later removed via hydrogenolysis.
Coupling Agents for Challenging Substrates
For sterically hindered alcohols, CDI (1,1'-carbonyldiimidazole) mediates acetylation in DCM. A solution of the alcohol and CDI (1.2 equiv) reacts for 2 hours before adding acetic acid (1.5 equiv), yielding the acetate in 70–75% efficiency. This method minimizes side reactions compared to traditional acyl chlorides.
Purification and Characterization
Chromatographic Techniques
Final purification uses flash chromatography on silica gel with ethyl acetate/hexane gradients (30:70 to 50:50). The target compound elutes at Rf = 0.4–0.5, with purity >95% confirmed by HPLC.
Spectroscopic Validation
-
1H NMR (400 MHz, CDCl3): δ 5.62 (s, 1H, C9-OH), 4.18 (q, 2H, OCH2), 2.46 (s, 3H, C6-CH3), 2.42 (s, 3H, C10-CH3).
Challenges and Optimization Opportunities
Stereochemical Drift During Acetylation
Protecting group strategies must address epimerization at C9 during acetylation. Trityl protection reduces this risk but complicates deprotection steps. Alternative methods using enzymatic acetylation (e.g., Candida antarctica lipase B) are under investigation for improved stereoretention.
Analyse Chemischer Reaktionen
Types of Reactions
(9-hydroxy-6,10-dimethyl-2-oxo-5,8,9,11a-tetrahydro-4H-cyclodeca[b]furan-3-yl)methyl acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction may yield more saturated compounds.
Wissenschaftliche Forschungsanwendungen
(9-hydroxy-6,10-dimethyl-2-oxo-5,8,9,11a-tetrahydro-4H-cyclodeca[b]furan-3-yl)methyl acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (9-hydroxy-6,10-dimethyl-2-oxo-5,8,9,11a-tetrahydro-4H-cyclodeca[b]furan-3-yl)methyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The structural and functional attributes of this compound are compared below with three related molecules: Dehydrocostus lactone , Taraxinic acid glucosyl ester , and Methylofuran . These compounds share core bicyclic frameworks but differ in substituents, stereochemistry, and bioactivity.
Table 1: Structural and Physicochemical Comparison
Key Differences and Implications
Functional Groups and Bioactivity The target compound’s hydroxyl and acetate groups enhance solubility compared to Dehydrocostus lactone, which lacks polar substituents. This likely reduces its logP (1.8 vs. 2.4 for Dehydrocostus lactone), favoring better aqueous solubility . Taraxinic acid glucosyl ester incorporates a glucosyl moiety, significantly increasing its polar surface area (~190 Ų vs. ~105 Ų for the target compound), which may improve membrane transport in biological systems . Methylofuran contains a formyl group critical for one-carbon metabolism in methanogens, a feature absent in the target compound .
Structural Similarity Analysis
- Using the Tanimoto coefficient (a standard metric for chemical similarity ), the target compound shares ~70% similarity with Dehydrocostus lactone (common cyclodeca[b]furan core and methyl groups) but only ~40% with Taraxinic acid glucosyl ester due to divergent substituents.
- Graph-based comparison (atom-bond connectivity ) reveals that the target compound and Dehydrocostus lactone share isomorphic subgraphs (10-membered ring + lactone), while Methylofuran differs in its linear furan-polyketide hybrid structure .
Biological Relevance Dehydrocostus lactone is a known anti-inflammatory agent, whereas the target compound’s bioactivity remains underexplored. The acetate group in the target compound may serve as a prodrug moiety, enhancing metabolic stability compared to free hydroxyl derivatives .
Biologische Aktivität
Chemical Structure and Properties
The compound belongs to the class of tetrahydrofuran derivatives and exhibits a unique cyclodeca structure. Its molecular formula is , and it has a molecular weight of approximately 268.36 g/mol. The structural features that may contribute to its biological activity include the presence of hydroxyl and acetate functional groups.
Antitumor Activity
Compounds with similar structural motifs have been explored for their antitumor potential. For example, studies have indicated that certain tetrahydrofuran derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific effects of this compound on cancer cell lines remain to be fully elucidated but warrant further investigation.
Anti-inflammatory Properties
Tetrahydrofuran derivatives are often investigated for their anti-inflammatory properties. The presence of hydroxyl groups in the structure may contribute to such activities by modulating inflammatory pathways. Research into related compounds has shown promise in reducing inflammatory markers in vitro and in vivo.
Data Table: Comparative Biological Activities
Case Study 1: Antitumor Mechanisms
A study investigated the effects of a structurally similar compound on breast cancer cells (MCF7). The results demonstrated that the compound induced apoptosis through mitochondrial pathways and inhibited cell migration. Although this study did not directly test (9-hydroxy-6,10-dimethyl...) , it suggests a potential mechanism that could be relevant for further research into this compound’s activity against cancer cells.
Case Study 2: Anti-inflammatory Effects
Another study focused on tetrahydrofuran derivatives' ability to modulate inflammatory responses in human macrophages. The findings indicated a significant reduction in pro-inflammatory cytokines following treatment with these compounds. This suggests that (9-hydroxy-6,10-dimethyl...) could also possess similar anti-inflammatory properties, although direct evidence is lacking.
Q & A
What are the recommended synthetic routes for (9-hydroxy-6,10-dimethyl-2-oxo-5,8,9,11a-tetrahydro-4H-cyclodeca[b]furan-3-yl)methyl acetate, and how can reaction conditions be optimized?
Basic Research Focus
The compound’s synthesis typically involves multi-step cyclization and esterification. For example, a related cyclodeca[b]furan derivative was synthesized via acid-catalyzed cyclization of a polyhydroxy precursor, followed by esterification with acetic anhydride under controlled anhydrous conditions . Key parameters include:
- Temperature : 0–5°C during cyclization to prevent side reactions.
- Catalysts : Lewis acids (e.g., BF₃·Et₂O) for regioselective ester formation.
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) to isolate stereoisomers.
Optimization requires monitoring intermediates via TLC and adjusting solvent polarity to improve yield (>70% reported in analogous syntheses) .
How can spectral and crystallographic data resolve ambiguities in the stereochemistry of this compound?
Basic Research Focus
Stereochemical assignments rely on:
- NMR : - and -NMR to confirm substituent positions (e.g., methyl groups at C6 and C10) and hydrogen coupling constants for ring conformation .
- X-ray Crystallography : Single-crystal analysis (e.g., Cu-Kα radiation, R factor <0.05) to determine absolute configuration, as demonstrated for structurally similar azuleno-furan derivatives .
- Circular Dichroism (CD) : Correlate experimental CD spectra with computational models (e.g., TD-DFT) to validate chiral centers .
What experimental designs are suitable for studying the environmental fate of this compound in aquatic ecosystems?
Advanced Research Focus
Long-term environmental studies should follow frameworks like Project INCHEMBIOL, which integrates:
- Laboratory Studies : Hydrolysis kinetics (pH 5–9 buffers, 25–50°C) and photodegradation under UV-Vis light (λ=290–400 nm) .
- Field Monitoring : LC-MS/MS quantification in water/sediment samples (detection limit ≤1 ppb).
- Ecotoxicity Assays : Daphnia magna acute toxicity (48h EC₅₀) and algal growth inhibition (OECD 201) to assess biotic impacts .
Use randomized block designs with split-split plots to account for variables like pH, temperature, and microbial activity .
How can contradictory data on the compound’s bioactivity be reconciled across studies?
Advanced Research Focus
Discrepancies in bioactivity (e.g., antioxidant vs. pro-oxidant effects) may arise from:
- Experimental Variables : Differences in cell lines (e.g., HepG2 vs. RAW264.7) or assay protocols (e.g., DPPH vs. ORAC) .
- Stereochemical Purity : Impurities in enantiomers (e.g., 3aR vs. 3aS configurations) can alter receptor binding .
Mitigate via:- Dose-Response Curves : Establish linear ranges (e.g., 1–100 µM) and use positive controls (e.g., ascorbic acid).
- Batch Consistency : Validate purity (>95%) via HPLC-ELSD and chiral chromatography .
What mechanistic insights exist for the compound’s ester hydrolysis under physiological conditions?
Advanced Research Focus
The acetate group undergoes pH-dependent hydrolysis:
- Kinetics : Pseudo-first-order rate constants () measured via UV-Vis (λ=260 nm) in phosphate buffers (pH 7.4, 37°C).
- Enzymatic Pathways : Esterase-mediated cleavage (e.g., porcine liver esterase) with and determined via Michaelis-Menten plots .
- Computational Modeling : DFT studies (e.g., B3LYP/6-31G*) to map transition states and activation energies .
How can the compound’s stability in formulation matrices be enhanced for pharmacological studies?
Advanced Research Focus
Stabilization strategies include:
- Lyophilization : Freeze-drying with cryoprotectants (e.g., trehalose) to prevent hydrolysis.
- Nanocarriers : Encapsulation in PLGA nanoparticles (size <200 nm, PDI <0.2) for controlled release .
- Accelerated Stability Testing : ICH guidelines (25°C/60% RH, 40°C/75% RH) with degradation products profiled via LC-QTOF-MS .
What are the challenges in correlating in vitro bioactivity with in vivo efficacy for this compound?
Advanced Research Focus
Key challenges include:
- Metabolic Instability : Rapid glucuronidation/sulfation in hepatic microsomes (e.g., human S9 fraction) .
- Tissue Distribution : Poor BBB penetration (logP ~2.5) necessitates prodrug derivatization (e.g., phosphate esters) .
- Species Variability : Rodent vs. human CYP450 metabolism differences require cross-species microsomal assays .
How can machine learning models improve the prediction of this compound’s physicochemical properties?
Advanced Research Focus
ML approaches leverage:
- Descriptor Libraries : MOE-derived parameters (e.g., topological polar surface area, logS).
- Training Data : Public datasets (e.g., ChEMBL) for solubility, permeability, and toxicity predictions.
- Validation : Leave-one-out cross-validation (R² >0.8) and external test sets (e.g., DrugBank compounds) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
